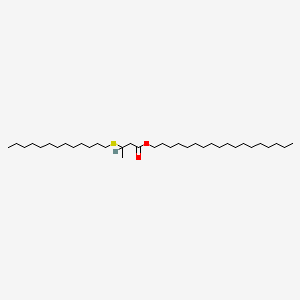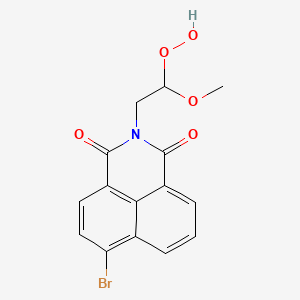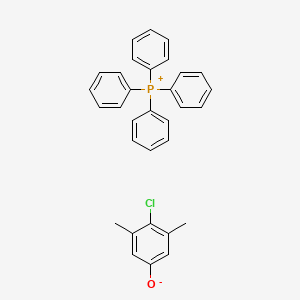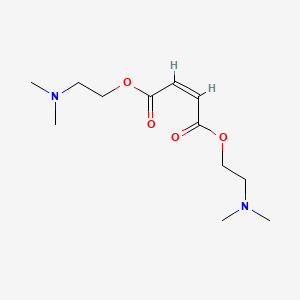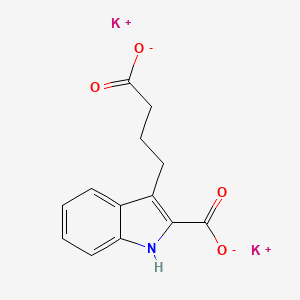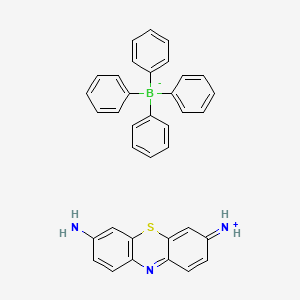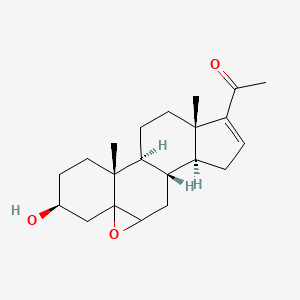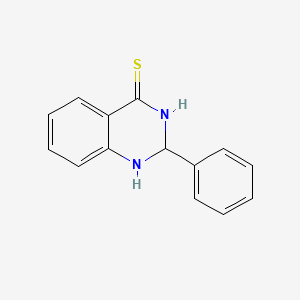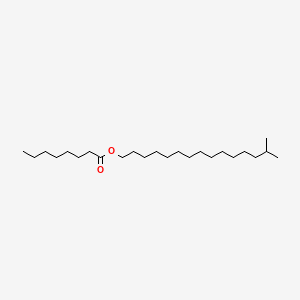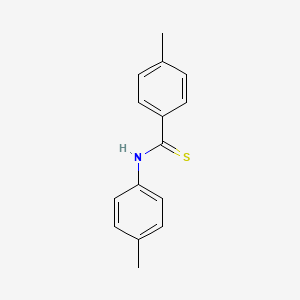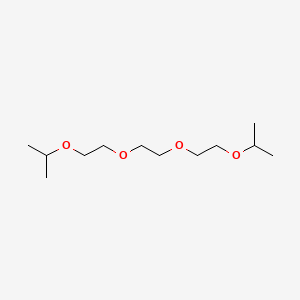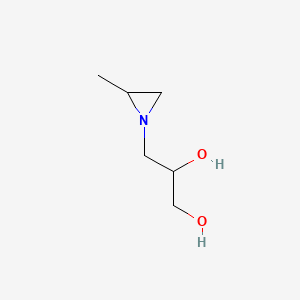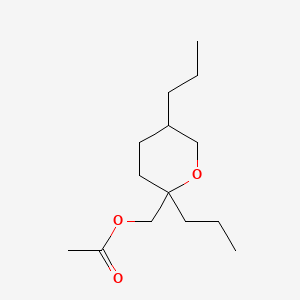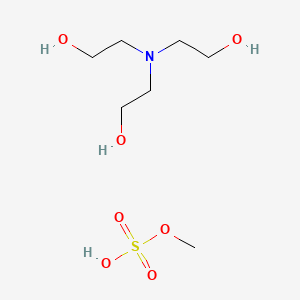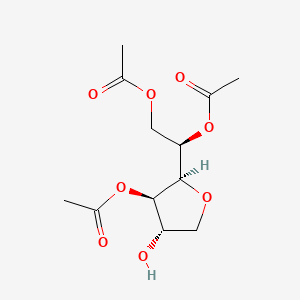
1,4-Anhydro-D-glucitol 3,5,6-triacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Anhydro-D-glucitol 3,5,6-triacetate is a chemical compound with the molecular formula C12H18O8 and a molecular weight of 290.26 g/mol It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of three acetyl groups attached to the 3rd, 5th, and 6th positions of the glucitol molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Anhydro-D-glucitol 3,5,6-triacetate can be synthesized through the acetylation of 1,4-anhydro-D-glucitol. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine or sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective acetylation of the desired hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Anhydro-D-glucitol 3,5,6-triacetate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 1,4-anhydro-D-glucitol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1,4-Anhydro-D-glucitol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 1,4-Anhydro-D-glucitol.
Wissenschaftliche Forschungsanwendungen
1,4-Anhydro-D-glucitol 3,5,6-triacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 1,4-anhydro-D-glucitol 3,5,6-triacetate involves its interaction with specific molecular targets and pathways. The compound can be hydrolyzed to release 1,4-anhydro-D-glucitol, which may then participate in various biochemical processes. The acetyl groups can also influence the compound’s solubility, stability, and reactivity, thereby affecting its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Anhydro-D-glucitol: A naturally occurring monosaccharide with similar structural features but lacking the acetyl groups.
1,4-Anhydro-D-glucitol: The parent compound without acetylation.
1,6-Dideoxy-2,3,4,5-tetra-O-acetyl-D-dulcitol: Another acetylated derivative with different acetylation patterns .
Uniqueness
The presence of three acetyl groups enhances its solubility in organic solvents and may influence its reactivity and biological activity compared to its non-acetylated counterparts .
Eigenschaften
CAS-Nummer |
94108-70-0 |
|---|---|
Molekularformel |
C12H18O8 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
[(2R)-2-acetyloxy-2-[(2R,3R,4S)-3-acetyloxy-4-hydroxyoxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-10(19-7(2)14)12-11(20-8(3)15)9(16)4-18-12/h9-12,16H,4-5H2,1-3H3/t9-,10+,11+,12+/m0/s1 |
InChI-Schlüssel |
MOTDKJOPTZYSEJ-IRCOFANPSA-N |
Isomerische SMILES |
CC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC(C1C(C(CO1)O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


